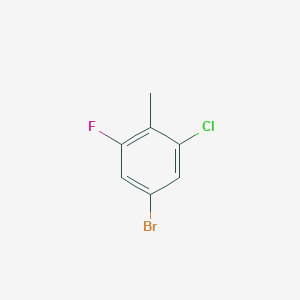

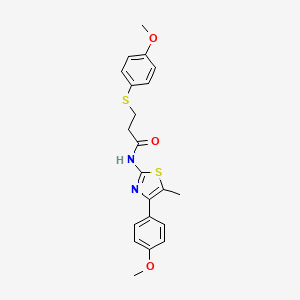

![molecular formula C6H8ClN5 B2795631 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride CAS No. 2219380-27-3](/img/structure/B2795631.png)

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a chemical compound with the CAS Number: 2219380-27-3 . It has a molecular weight of 185.62 . It’s a powder in physical form .

Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride and its analogs has been investigated in the context of their antiviral activity . The synthesis involves the use of a 7H-pyrrolo[2,3-d]pyrimidine scaffold .Molecular Structure Analysis

The InChI code for 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is 1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a powder in physical form . It has a molecular weight of 185.62 .科学的研究の応用

Antifolate and Antitumor Agents The synthesis of classical antifolate, identified as potential dihydrofolate reductase (DHFR) inhibitors, explores the antitumor capabilities of 7H-Pyrrolo[2,3-d]pyrimidine derivatives. The classical compound exhibited significant inhibition of human DHFR and the growth of various tumor cells in culture, indicating its potential as an antitumor agent (Gangjee et al., 2007).

Synthesis Techniques Research has focused on the synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines using phosphorus pentoxide, showcasing the compound's versatility in organic synthesis. This technique has paved the way for the creation of compounds with potential applications in pesticide development (Jørgensen, Girgis, & Pedersen, 1985).

Receptor Tyrosine Kinase Inhibitors The development of N⁴-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as multiple receptor tyrosine kinase (RTK) inhibitors presents a significant leap in antitumor agent research. These compounds have shown improved inhibitory potency against critical RTKs involved in tumor growth and angiogenesis, making them potential candidates for cancer therapy (Gangjee, Kurup, Ihnat, Thorpe, & Disch, 2012).

Antiviral Agents Against Zika Virus Explorations into the antiviral activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives against the Zika virus have identified promising compounds. This research indicates the potential of these compounds as a new class of antiviral agents, offering hope for the development of treatments against flaviviruses like Zika and dengue virus (Soto-Acosta et al., 2021).

Synthetic Methodologies Innovative synthetic methodologies for 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed, demonstrating the compound's broad applicability in pharmaceutical research. These methods provide efficient routes to synthesize pharmaceutically active compounds, showcasing the importance of 7H-pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry (Fischer & Misun, 2001).

Safety And Hazards

The safety information available indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

The future directions for the study of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride could involve further investigation of its potential antiviral properties , as well as its potential as an inhibitor of PAK4 . Further studies could also explore its chemical reactivity and potential applications in pharmaceutical compounds .

特性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZUNPBTVMTZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=NC(=C21)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

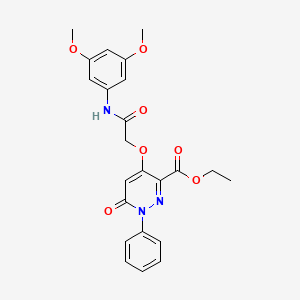

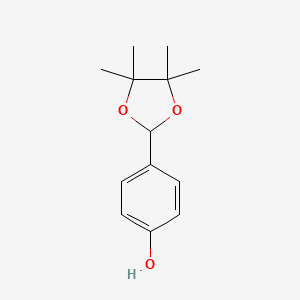

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795550.png)

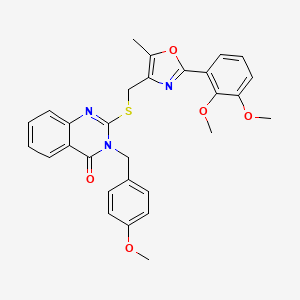

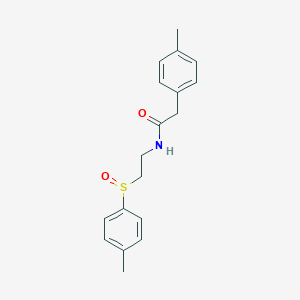

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2795551.png)

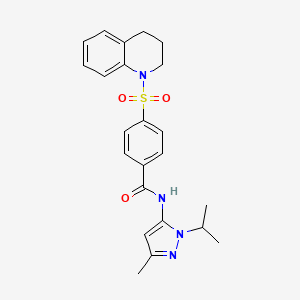

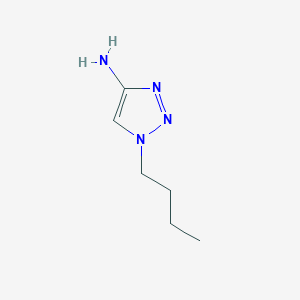

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2795562.png)

![3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)